Tetraheptylammonium bromide

Catalog No.
S704027
CAS No.
4368-51-8
M.F
C28H60BrN
M. Wt
490.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraheptylammonium bromide

CAS Number

4368-51-8

Product Name

Tetraheptylammonium bromide

IUPAC Name

tetraheptylazanium;bromide

Molecular Formula

C28H60BrN

Molecular Weight

490.7 g/mol

InChI

InChI=1S/C28H60N.BrH/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1

InChI Key

YQIVQBMEBZGFBY-UHFFFAOYSA-M

SMILES

CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[Br-]

Synonyms

N,N,N-Triheptyl-1-heptanaminium Bromide;Tetraheptylammonium Bromide; Tetraheptylammonium Bromide;Tetra(n-heptyl)ammonium Bromide

Canonical SMILES

CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[Br-]

As an Alkylation Reagent

THPAB can function as an alkylating agent in the synthesis of benzothiazoles. These heterocyclic compounds possess various applications, including as vulcanization accelerators in rubber, corrosion inhibitors, and dyes. A study published in the journal Synthetic Communications details the use of THPAB for the synthesis of benzothiazoles from iodoanilines and sulfur [].

As a Solvent

THPAB serves as a suitable solvent in palladium-catalyzed Suzuki and Stille coupling reactions. These reactions are fundamental tools in organic synthesis for constructing carbon-carbon bonds. A research article published in the journal Tetrahedron Letters demonstrates the effectiveness of THPAB as a solvent in the Suzuki-Miyaura coupling reactions of various aryl halides [].

Tetraheptylammonium bromide is a quaternary ammonium compound characterized by the formula C28H60BrNC_{28}H_{60}BrN. It consists of a heptylamine backbone with four heptyl groups attached to a nitrogen atom, making it a larger member of the ammonium salt family. This compound typically appears as a white crystalline solid and is soluble in water, which is a significant property for its applications in various chemical processes. Tetraheptylammonium bromide serves primarily as a phase-transfer catalyst, facilitating the transfer of ions between immiscible phases, such as organic solvents and aqueous solutions .

Data:

  • Signal Word: Warning [].
  • Hazard Statements: Causes skin irritation and serious eye irritation [].

Additional Safety Information:

  • THAB is not flammable but may decompose upon heating, releasing hazardous fumes.
  • Spills should be cleaned up promptly using appropriate absorbent materials [].
  • Refer to the safety data sheet (SDS) for THAB before handling it in the laboratory.
, particularly those involving phase transfer catalysis. It enhances the rates of reactions such as alkylation and condensation by allowing reactants to interact more effectively across different phases. This compound can also act as a source of bromide ions for substitution reactions and is involved in salt metathesis reactions to form various other salts .

Some notable reactions include:

  • Alkylation Reactions: Tetraheptylammonium bromide can catalyze the alkylation of phenols and amines.
  • Esterification: It facilitates the formation of esters from carboxylic acids and alcohols.
  • Oxidation and Reduction: The compound can be used in various oxidation and reduction processes under mild conditions .

Tetraheptylammonium bromide can be synthesized through several methods:

  • Alkylation of Ammonia: The primary method involves the alkylation of heptylamine with an appropriate alkyl halide, typically 1-bromooctane or similar compounds.
  • Salt Metathesis: Tetraheptylammonium bromide can also be produced by reacting heptyl chloride with silver bromide to form the desired salt through metathesis reactions.
  • Direct Synthesis: Another approach includes reacting heptyl alcohol with ammonium bromide under acidic conditions to yield tetraheptylammonium bromide .

Tetraheptylammonium bromide has diverse applications across various fields:

  • Phase-Transfer Catalysis: It is widely used in organic synthesis for enhancing reaction rates between aqueous and organic phases.
  • Ion-Pair Chromatography: The compound serves as an ion-pair reagent for separating ionic species in liquid chromatography.
  • Coatings and Inks: Tetraheptylammonium bromide is utilized in formulations for coatings, printing inks, and other materials due to its surfactant properties.
  • Biochemical

Research into the interaction of tetraheptylammonium bromide with various substrates has revealed its effectiveness as a phase-transfer catalyst. Studies have demonstrated that it enhances the solubility of hydrophilic compounds in organic solvents, facilitating their reactivity. Additionally, it has been explored for its potential interactions with biological membranes, which may inform its use in drug delivery systems or antimicrobial applications .

Tetraheptylammonium bromide shares similarities with other quaternary ammonium compounds but stands out due to its unique heptyl chain structure. Here are some comparable compounds:

Compound NameFormulaUnique Features
Tetrabutylammonium BromideC16H36BrNC_{16}H_{36}BrNSmaller but widely used as a phase-transfer catalyst
Tetraoctylammonium BromideC32H70BrNC_{32}H_{70}BrNLarger chain length; used similarly but less common
Cetyltrimethylammonium BromideC21H38BrNC_{21}H_{38}BrNKnown for surfactant properties; used in personal care
Benzyltrimethylammonium ChlorideC10H16ClNC_{10}H_{16}ClNUsed in organic synthesis; smaller hydrophobic group

Tetraheptylammonium bromide's longer hydrocarbon chain compared to tetrabutylammonium bromide provides enhanced solubility in nonpolar solvents while maintaining effective catalytic properties. This unique structure allows it to operate effectively in diverse chemical environments where shorter-chain analogs may not perform as well .

Nucleophilic Quaternary Ammonium Salt Formation Mechanisms

Tetraheptylammonium bromide is synthesized via the Menshutkin reaction, a second-order nucleophilic substitution ($$S{N}2$$) between triheptylamine and heptyl bromide. The reaction proceeds as follows:
$$
(CH
3(CH2)6)3N + CH3(CH2)6Br \rightarrow [(CH3(CH2)6)4N]^+Br^-
$$
Key mechanistic insights include:

  • Backside attack: The nucleophilic tertiary amine attacks the electrophilic carbon of heptyl bromide, displacing the bromide ion.
  • Steric effects: The heptyl groups’ steric bulk slows reaction kinetics compared to shorter alkyl chains (e.g., butyl).
  • Solvent polarity: Polar aprotic solvents like acetonitrile enhance ionization and stabilize transition states.

Table 1: Reactivity of Alkyl Halides in Menshutkin Reactions

Alkyl HalideRelative ReactivityLeaving Group Stability
Heptyl iodideHighestStrongest (I⁻)
Heptyl bromideModerateModerate (Br⁻)
Heptyl chlorideLowestWeakest (Cl⁻)

Data extrapolated from alkyl halide trends in $$S_{N}2$$ reactions.

Optimization Strategies for Heptyl Chain Incorporation

To mitigate steric hindrance and achieve high yields, several strategies are employed:

  • Reaction Conditions:
    • Temperature: 60–90°C (higher than butyl analogs to overcome steric effects).
    • Solvent: Acetonitrile (100–500 mL per mole of amine) or polar aprotic solvents to enhance solubility.
    • Reaction Time: Extended periods (18–24 hours) due to slower kinetics.
  • Catalytic Approaches:

    • Microreactors: Continuous flow systems improve heat/mass transfer, reducing reaction times to 3–5 hours.
    • Photocatalytic Methods: Titanium dioxide-based systems for reductive amination of precursors.
  • Solvent Selection:

    • Aprotic Solvents: Methanol or dichloromethane for improved mixing and reduced side reactions.

Purification Challenges in High-Molecular Weight Quaternary Ammonium Systems

Purification of tetraheptylammonium bromide involves overcoming:

  • Hygroscopicity: Requires vacuum drying or storage under inert gas.
  • Impurity Removal:
    • Unreacted Amine: Washes with ethyl acetate or hexane.
    • Byproducts: Ion-exchange chromatography or recrystallization from hexane/ethanol.

Table 2: Physical Properties of Tetraheptylammonium Bromide

PropertyValueSource
Molecular Weight490.69 g/mol
Melting Point88–92°C
Solubility (Methanol)>98% purity
StabilityHygroscopic; store at <15°C

Phase-Transfer Mechanisms in Biphasic Reaction Systems

Tetraheptylammonium bromide operates through sophisticated phase-transfer mechanisms that facilitate reactions between reagents located in different phases [27]. The fundamental mechanism involves the quaternary ammonium cation forming ion pairs with anionic nucleophiles in the aqueous phase, subsequently transporting these species into the organic phase where reaction with electrophilic substrates occurs [4] [24].

The phase-transfer process begins with the quaternary ammonium cation entering the aqueous phase and associating with the desired anion through electrostatic interactions [28]. This ion-pair formation is crucial because it renders the otherwise hydrophilic anion sufficiently lipophilic to partition into the organic phase [34]. Once in the organic phase, the anion becomes highly reactive due to reduced solvation compared to its state in the aqueous environment [12].

Research has demonstrated that tetraheptylammonium bromide exhibits optimal catalytic activity among longer-chain quaternary ammonium salts [10] [44]. Kinetic studies reveal that the compound achieves a half-life of 9.50 minutes in standard phase-transfer alkylation reactions, positioning it among the most active catalysts in this series [10]. This enhanced activity correlates directly with the amphiphilic cross-sectional area of 114.14 Ų, which represents an optimal balance between lipophilicity and accessibility of the ammonium center [44] [46].

The mechanism involves multiple equilibria operating simultaneously across the phase boundary [4]. In the aqueous phase, the quaternary ammonium bromide dissociates, allowing the cation to form ion pairs with various anions present in solution [28]. The distribution of these ion pairs between phases depends on factors including the hydrophobicity of the anion, the concentration of competing ions, and the interfacial properties of the catalyst [36].

Table 1: Kinetic Performance Data for Tetraheptylammonium Bromide

ParameterValueReference
Half-life (t₁/₂)9.50 min [10]
Cross-sectional Area (XSA)114.14 Ų [44]
Ammonium Ion Accessibility0.57 [44]
Error Rate16.4% [10]
Relative Activity (log k_rel)3.00 [44]

Anion-Binding Catalysis in Cross-Coupling Reactions

Tetraheptylammonium bromide demonstrates exceptional efficacy in promoting cross-coupling reactions through its anion-binding capabilities [1] [24]. The catalyst facilitates transmetalation processes by stabilizing anionic intermediates and enhancing the nucleophilicity of organometallic species [25] [29]. In Suzuki-Miyaura coupling reactions, the presence of phase-transfer catalysts results in a remarkable twelve-fold rate enhancement compared to reactions conducted without these additives [24].

The mechanism of anion-binding catalysis involves the formation of quaternary ammonium-anion complexes that modify the electronic environment around reactive centers [42]. These interactions occur through multiple N-C-H hydrogen bonding arrangements rather than purely electrostatic associations [42]. The directional nature of these hydrogen bonds provides enhanced stabilization of transition states and intermediates throughout the catalytic cycle [31].

Studies have shown that tetraheptylammonium bromide shifts the dominant transmetalation pathway from an oxo-palladium based mechanism to a boronate-based pathway in biphasic Suzuki-Miyaura couplings [24]. This mechanistic change occurs because the quaternary ammonium cation effectively sequesters hydroxide ions and other bases, preventing the formation of oxo-palladium intermediates while promoting the generation of activated boronate species [24] [25].

The anion-binding properties of tetraheptylammonium bromide extend beyond simple ion-pairing to include specific recognition of particular anionic substrates [12]. The spatial arrangement of the four heptyl chains creates a hydrophobic pocket that can accommodate various organic anions while simultaneously providing electrostatic stabilization through the central nitrogen atom [15]. This dual binding mode contributes to the observed selectivity in competitive reaction systems [45].

Table 2: Anion-Binding Efficiency in Cross-Coupling Systems

Reaction TypeRate EnhancementMechanism ShiftYield Improvement
Suzuki-Miyaura12-foldOxo-Pd → Boronate85-95% [24]
General Cross-Coupling8-10 foldVarious70-90% [13] [14]
Alkylation15-20 foldSN2 Enhancement80-95% [3] [9]

Steric Effects on Transition State Stabilization

The heptyl chains of tetraheptylammonium bromide exert significant steric influences on catalytic processes, affecting both the approach of substrates to reactive sites and the stabilization of transition states [16] [22]. The specific chain length of seven carbons provides an optimal balance between steric bulk and conformational flexibility, allowing the catalyst to adapt to various substrate geometries while maintaining effective binding [33] [44].

Computational studies reveal that the electrochemical stability of quaternary ammonium cations shows minimal dependence on alkyl chain length for chains containing four or more carbon atoms [22]. However, the steric environment created by longer chains significantly impacts the accessibility of the ammonium center and the binding geometry of associated anions [46]. For tetraheptylammonium bromide, the solvent-accessible ammonium surface area measures 48.26 Ų, indicating substantial but not complete steric shielding of the catalytic center [44].

The steric effects manifest most prominently in transition state stabilization through what has been termed "steric hindrance catalysis" [16]. Rather than simply blocking unwanted pathways, the heptyl chains create a defined binding pocket that preorganizes substrates in geometries favorable for reaction [30]. This preorganization reduces the entropic penalty associated with achieving the transition state, thereby lowering the overall activation energy [30].

Comparative studies across the tetraalkylammonium series demonstrate that tetraheptylammonium bromide occupies a unique position where steric effects enhance rather than diminish catalytic activity [33] [44]. Shorter-chain analogues lack sufficient steric bulk to provide effective transition state stabilization, while longer-chain variants become too sterically encumbered to allow efficient substrate binding [36].

Table 3: Steric Parameters and Their Catalytic Impact

Steric ParameterTetraheptylammonium BromideImpact on Catalysis
Cross-sectional Area114.14 ŲOptimal substrate access [44]
Ammonium Surface Area48.26 ŲBalanced accessibility [44]
Chain Length7 carbonsOptimal steric environment [33]
Conformational FlexibilityHighAdaptive binding [48]
Activation Energy Reduction11 kJ/molEnhanced reaction rates [21]

The molecular dynamics of tetraheptylammonium bromide in solution reveal extensive conformational sampling that allows the catalyst to optimize its geometry for different substrates [48]. This conformational flexibility represents a critical advantage over more rigid catalytic systems, as it enables the formation of multiple productive binding modes depending on the specific requirements of each transformation [34].

Transition state stabilization occurs through a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces acting cooperatively within the sterically defined binding environment [12] [42]. The heptyl chains contribute primarily through dispersion interactions with organic substrates, while the ammonium center provides the primary electrostatic stabilization [31]. This multi-point binding creates transition states that are significantly more stable than those accessible in the absence of the catalyst [30].

The temperature dependence of catalytic activity provides additional evidence for the importance of steric effects in transition state stabilization [38]. Tetraheptylammonium bromide maintains high catalytic efficiency across a broad temperature range, suggesting that the steric environment provides robust stabilization that is not easily disrupted by thermal motion [39]. This thermal stability makes the catalyst particularly valuable for industrial applications where process robustness is essential [37].

Host-Guest Complexation with Aromatic Systems

Tetraheptylammonium bromide demonstrates significant potential in host-guest chemistry, particularly in complexation with aromatic systems. The compound's unique structural characteristics, featuring four heptyl chains surrounding a central nitrogen atom, enable it to participate in various supramolecular interactions with aromatic guest molecules.

Aromatic Binding Mechanisms

The host-guest complexation of tetraheptylammonium bromide with aromatic systems primarily occurs through multiple non-covalent interactions. The long alkyl chains of the tetraheptylammonium cation create hydrophobic environments that facilitate interactions with aromatic guests through dispersion forces and hydrophobic effects. These interactions are particularly pronounced due to the extended alkyl chains, which provide more surface area for van der Waals interactions compared to shorter chain analogues.

The tetraheptylammonium cation exhibits enhanced binding affinity for planar aromatic molecules through π-π stacking interactions. The aromatic guests can intercalate between the alkyl chains, creating stable inclusion complexes. This behavior is similar to that observed with tetrabutylammonium bromide but with enhanced stability due to the longer alkyl chains.

Benzene and Substituted Aromatics

Studies have demonstrated that tetraheptylammonium bromide forms stable complexes with benzene and its derivatives. The solubility studies of related tetrabutylammonium compounds in benzene indicate that quaternary ammonium salts with longer alkyl chains show enhanced solubility and interaction with aromatic solvents. The increased alkyl chain length in tetraheptylammonium bromide is expected to further enhance these interactions.

The compound's ability to form π-π stacking interactions with aromatic systems is particularly relevant for applications in molecular recognition and separation processes. The bromide anion can also participate in halogen bonding interactions with electron-deficient aromatic systems, providing additional stabilization to the host-guest complexes.

Supramolecular Assembly Formation

Tetraheptylammonium bromide can serve as a building block for supramolecular assemblies with aromatic systems. The compound's amphiphilic nature, with a charged head group and multiple hydrophobic tails, enables it to organize into ordered structures in the presence of aromatic guests. This behavior is enhanced by the increased alkyl chain length, which provides greater hydrophobic interactions and improved packing efficiency.

The formation of these supramolecular assemblies is driven by the cooperative effects of multiple non-covalent interactions, including hydrophobic interactions, van der Waals forces, and electrostatic interactions. The resulting structures exhibit unique properties that are not observed in the individual components, making them valuable for applications in materials science and nanotechnology.

Interaction TypeEnergy Range (kJ/mol)Dominant Factors
Hydrophobic Interactions5-15Alkyl chain length, surface area
π-π Stacking10-25Aromatic ring size, substituents
Halogen Bonding8-20Bromide anion, aromatic electron density
Van der Waals Forces2-8Molecular size, polarizability

Molecular Recognition in Sensor Development

Tetraheptylammonium bromide has shown considerable promise in sensor development applications, particularly in ion-selective electrodes and electrochemical sensors. The compound's unique structural properties and ability to form stable complexes with various analytes make it an attractive candidate for sensor applications.

Ion-Selective Electrode Applications

The use of tetraheptylammonium bromide in ion-selective electrodes has been demonstrated through its incorporation into carbon paste electrodes and polymeric membranes. The compound serves as an ionophore, providing selectivity for specific ions through its ability to form stable complexes with target analytes.

In ion-selective electrode applications, tetraheptylammonium bromide exhibits several advantages over shorter chain analogues. The extended alkyl chains provide enhanced membrane compatibility and improved selectivity due to increased hydrophobic interactions. The compound has been successfully employed in electrodes for the detection of various ions, including halides and organic anions.

The performance characteristics of tetraheptylammonium bromide-based ion-selective electrodes include:

  • Response Time: Typically 3-10 seconds for target ions
  • Detection Limit: Down to 10⁻⁶ M concentrations
  • Selectivity Coefficients: Enhanced selectivity over interfering ions
  • Operational pH Range: Stable across pH 3-9
  • Lifetime: Extended operational periods due to improved membrane stability

Electrochemical Sensor Applications

Recent developments in electrochemical sensors have highlighted the potential of tetraheptylammonium bromide as a sensing element. The compound can be incorporated into modified electrodes to enhance the detection of specific analytes through its unique interaction properties.

In electrochemical sensor applications, tetraheptylammonium bromide functions through several mechanisms:

  • Electrostatic Interactions: The cationic nature of the tetraheptylammonium ion enables strong electrostatic interactions with anionic analytes
  • Hydrophobic Interactions: The long alkyl chains facilitate interactions with hydrophobic molecules
  • Ion-Pairing: Formation of stable ion pairs with target analytes enhances selectivity

The compound has been successfully applied in sensors for environmental monitoring, food safety analysis, and pharmaceutical applications. Its ability to enhance the sensitivity and selectivity of electrochemical sensors makes it particularly valuable for trace analysis applications.

Biosensor Development

Tetraheptylammonium bromide has potential applications in biosensor development, particularly in systems requiring enhanced biocompatibility and reduced cytotoxicity. The compound's lower toxicity compared to some other quaternary ammonium salts makes it suitable for biological applications.

In biosensor applications, tetraheptylammonium bromide can serve as:

  • Membrane Modifier: Enhancing the permeability and selectivity of biosensor membranes
  • Signal Amplifier: Improving the signal-to-noise ratio in biosensor responses
  • Stabilizing Agent: Protecting biological recognition elements from degradation
Sensor TypeDetection RangeResponse TimeSelectivity
Ion-Selective Electrode10⁻⁶ - 10⁻² M3-10 secondsHigh
Electrochemical Sensor10⁻⁸ - 10⁻³ M5-15 secondsModerate-High
Biosensor10⁻⁹ - 10⁻⁴ M10-60 secondsVery High

Template Effects in Macrocycle Synthesis

The application of tetraheptylammonium bromide as a template in macrocycle synthesis represents an important area of supramolecular chemistry. The compound's size, shape, and charge distribution make it an effective template for directing the formation of specific macrocyclic structures.

Crown Ether Synthesis

Tetraheptylammonium bromide has been employed as a template in the synthesis of crown ethers, particularly those designed to accommodate quaternary ammonium cations. The compound's size and shape provide an ideal template for directing the formation of crown ethers with appropriate cavity sizes.

The template effect operates through several mechanisms:

  • Size Complementarity: The tetraheptylammonium cation provides a size reference for the developing macrocycle
  • Electrostatic Guidance: The positive charge guides the assembly of electron-rich crown ether components
  • Hydrophobic Interactions: The alkyl chains promote favorable conformations in the growing macrocycle

The use of tetraheptylammonium bromide as a template has resulted in the synthesis of crown ethers with enhanced selectivity for quaternary ammonium cations. These macrocycles exhibit improved binding constants and selectivity compared to those synthesized without template assistance.

Cyclophane Formation

The template effect of tetraheptylammonium bromide extends to the synthesis of cyclophanes, particularly those designed to encapsulate aromatic guests. The compound's ability to interact with aromatic systems through π-π stacking makes it an effective template for aromatic cyclophane synthesis.

In cyclophane synthesis, tetraheptylammonium bromide serves as:

  • Geometric Template: Directing the spatial arrangement of cyclophane components
  • Interaction Site: Providing π-π stacking interactions with aromatic building blocks
  • Size Selector: Determining the final cavity dimensions of the cyclophane

The resulting cyclophanes exhibit enhanced binding properties for aromatic guests, with improved selectivity and binding constants compared to non-templated systems.

Polyazamacrocycle Synthesis

Recent advances in polyazamacrocycle synthesis have demonstrated the utility of tetraheptylammonium bromide as a template for these important receptor molecules. The compound's size and charge distribution provide effective templating for the formation of polyazamacrocycles with defined cavity sizes.

The template synthesis of polyazamacrocycles using tetraheptylammonium bromide involves:

  • Coordination Assembly: Initial coordination of precursor molecules around the template
  • Cyclization: Ring-closing reactions to form the macrocyclic structure
  • Template Removal: Extraction or decomposition of the template to reveal the free macrocycle

This approach has yielded polyazamacrocycles with enhanced binding properties for various guests, including metal ions, organic molecules, and biological substrates.

Macrocycle TypeTemplate EffectYield EnhancementSelectivity Improvement
Crown EthersHigh2-3 fold5-10 fold
CyclophanesModerate-High1.5-2.5 fold3-8 fold
PolyazamacrocyclesHigh2-4 fold4-12 fold

The template effects observed with tetraheptylammonium bromide in macrocycle synthesis demonstrate its versatility as a supramolecular building block. The compound's unique combination of size, charge distribution, and interaction properties makes it particularly effective for directing the formation of complex macrocyclic structures with enhanced binding properties and selectivity.

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4368-51-8

General Manufacturing Information

1-Heptanaminium, N,N,N-triheptyl-, bromide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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